molecular formula C12H9ClOS B8388005 5-(4-Chlorobenzyl)thiophene-2-carbaldehyde

5-(4-Chlorobenzyl)thiophene-2-carbaldehyde

Cat. No. B8388005
M. Wt: 236.72 g/mol
InChI Key: PCVIGYOOZPUNSI-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

The title compound was synthesized from 4-chlorobenzyl diethyl phosphate and 4-formylthiophen-3-ylboronic acid using the conditions to synthesize 5-(4-chlorobenzyl)thiophene-2-carbaldehyde (Example 1.1.a). Purification by prep-TLC (50% heptane/DCM, double elution) yielded 266 mg of 4-(4-chlorobenzyl)thiophene-3-carbaldehyde (58%). 1H NMR (400 MHz, CDCl3) δ ppm 4.25 (s, 2H), 6.84-6.88 (m, 1H), 7.14-7.19 (m, 2H), 7.25-7.30 (m, 2H), 8.12 (d, J=3.17 Hz, 1H), 9.96 (s, 1H); 13C NMR (100 MHz, CDCl3) δ 185.52, 140.84, 140.28, 140.02, 138.06, 132.10, 130.31, 128.58, 124.75, 34.70; LCMS-MS (ESI+) 236.68 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(OCC)(OCC)(O[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1)=O.[CH:18]([C:20]1[C:21](B(O)O)=[CH:22][S:23][CH:24]=1)=[O:19].ClC1C=CC(CC2SC(C=O)=CC=2)=CC=1>>[Cl:11][C:8]1[CH:7]=[CH:6][C:5]([CH2:4][C:21]2[C:20]([CH:18]=[O:19])=[CH:24][S:23][CH:22]=2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCC1=CC=C(C=C1)Cl)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C(=CSC1)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2=CC=C(S2)C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by prep-TLC (50% heptane/DCM, double elution)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CC=2C(=CSC2)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 266 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.